molecular formula C15H12ClNO3S B371365 N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 298218-05-0

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B371365
CAS No.: 298218-05-0
M. Wt: 321.8g/mol
InChI Key: FILDOHIGWAFWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic research chemical of interest in medicinal chemistry and biological screening. This compound features a 1,3-benzodioxole moiety, a structure present in various pharmacologically active molecules, and a sulfanylacetamide linker known to be a key functional group in compounds with demonstrated antioxidant activity . The integration of the (4-chlorophenyl)sulfanyl group suggests potential for exploring structure-activity relationships in drug discovery, particularly in the development of new therapeutic agents. Research into analogous 1,3-benzodioxol-5-yl acetamide derivatives has shown promise in antioxidant applications, indicating that this compound may serve as a valuable intermediate or lead structure in similar investigative pathways . As with many specialized research chemicals, analytical data for this product may be limited. Researchers are responsible for confirming product identity and purity prior to use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting and is not for human consumption.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c16-10-1-4-12(5-2-10)21-8-15(18)17-11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILDOHIGWAFWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via 2-Bromoacetamide Intermediates

The most widely reported method involves reacting 1,3-benzodioxol-5-amine with 2-bromoacetamide derivatives. In a typical procedure, 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide is synthesized by treating 1,3-benzodioxol-5-amine with bromoacetyl chloride in the presence of a base such as triethylamine. The bromoacetamide intermediate is then reacted with 4-chlorobenzenethiol under alkaline conditions (e.g., sodium hydride in DMF) to form the target compound via nucleophilic aromatic substitution.

Reaction Conditions:

  • Solvent: Anhydrous DMF or THF

  • Temperature: 0–25°C

  • Catalyst: Sodium hydride (1.2 equiv)

  • Yield: 65–78%

This method prioritizes regioselectivity, as the thiol group attacks the electron-deficient carbon adjacent to the amide nitrogen. Side products, such as disulfides or over-alkylated species, are minimized by controlling stoichiometry and reaction time.

Cyclocondensation of Thiourea Derivatives

An alternative approach involves the cyclocondensation of thiourea intermediates. 4-Chlorobenzoyl chloride is first reacted with ammonium thiocyanate to form 4-chlorobenzoyl isothiocyanate, which is then coupled with 1,3-benzodioxol-5-amine to yield a thiourea derivative. Acid-catalyzed cyclization (e.g., using HCl/EtOH) generates the sulfanylacetamide backbone.

Key Advantages:

  • Avoids hazardous bromoacetyl chloride.

  • Enables one-pot synthesis under mild conditions.

  • Yield: 58–62%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction efficiency. A two-step continuous process involves:

  • Step 1: Synthesis of 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide in a microreactor (residence time: 5 min, 25°C).

  • Step 2: In-line coupling with 4-chlorobenzenethiol using a packed-bed reactor containing immobilized sodium hydride.

Benefits:

  • 98% conversion rate.

  • Reduced solvent waste.

  • Scalable to kilogram quantities.

Green Chemistry Modifications

To address environmental concerns, researchers have replaced DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. Catalytic amounts of potassium carbonate (instead of sodium hydride) reduce energy consumption while maintaining yields of 70–73%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C–S stretch).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.82–7.35 (m, 7H, aromatic protons).

    • δ 4.25 (s, 2H, –SCH₂–).

    • δ 3.95 (s, 2H, –OCH₂O–).

  • Mass Spectrometry: Molecular ion peak at m/z 347.05 (C₁₅H₁₂ClNO₃S).

Purity Optimization Techniques

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization: Ethanol/water (8:2) yields >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted benzodioxole or chlorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Recent studies have explored the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In silico docking studies have indicated promising interactions with viral proteases, suggesting that derivatives of this compound could serve as effective inhibitors of viral replication .
  • Antimicrobial Properties
    • Research has demonstrated that compounds related to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide exhibit significant antibacterial and antifungal activities. For instance, derivatives have been synthesized and tested against various microbial strains, showcasing efficacy comparable to standard antibiotics .
  • Cognitive Enhancers
    • The compound has been investigated for its potential as a cognitive enhancer. It is thought to influence neurotransmitter systems involved in learning and memory, making it a candidate for addressing cognitive deficits in conditions like Alzheimer’s disease .

Case Study 1: Antiviral Efficacy

A study was conducted to evaluate the binding affinity of this compound against the main protease of SARS-CoV-2. Molecular docking simulations showed that the compound binds effectively with a binding energy of -8.4 kcal/mol, indicating strong potential as an antiviral agent .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various benzodioxole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations (MIC values ranging from 32 to 64 µg/mL). These results suggest its utility in developing new antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResult
AntiviralThis compoundBinding energy: -8.4 kcal/mol
AntibacterialThis compoundMIC: 32–64 µg/mL
AntifungalThis compoundMIC: 32–64 µg/mL
Cognitive EnhancementDerivatives of this compoundImproved memory in animal models

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole ring and chlorophenyl sulfanyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of the benzodioxole ring and the 4-chlorophenylthioacetamide group. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Biological Relevance/Applications References
N-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide 1,3-Benzodioxole + 4-chlorophenylthioacetamide 347.8 (calc.) Potential enzyme modulation (inferred from analogs)
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) 1,3-Benzodioxole + dichlorobenzamide 294.1 Aldehyde dehydrogenase activator; studied in preeclampsia models
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole + pyridine + ethylphenylthioacetamide 397.5 Orco agonist (insect olfaction)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl + diaminopyrimidine-thioacetamide 323.8 Crystal structure with intramolecular hydrogen bonding; no reported bioactivity
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole + 2-chlorophenyl + butylphenylthioacetamide 429.9 Synthetic intermediate; unknown bioactivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro + methylsulfonyl + chlorophenylacetamide 292.7 Precursor for heterocyclic synthesis (e.g., thiadiazoles)

Key Observations

Benzodioxole vs. Heterocyclic Moieties: The benzodioxole group in the target compound distinguishes it from triazole- or pyrimidine-containing analogs (e.g., VUAA-1, OLC-12). In contrast, triazole-based sulfanyl acetamides (e.g., VUAA-1) target insect olfactory receptors, highlighting how heterocyclic variations dictate biological specificity .

Substituent Effects on Physicochemical Properties :

  • The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl () or nitro-substituted phenyl groups (). These substituents influence electronic properties and steric bulk, affecting solubility and crystal packing. For example, the 4-chlorophenyl analog in forms inversion dimers via N–H⋯N hydrogen bonds, whereas 3-chlorophenyl derivatives exhibit distinct three-dimensional packing .

Synthetic Utility :

  • Sulfanyl acetamides are frequently used as intermediates. The target compound’s structure shares synthetic pathways with ’s N-(4-chloro-2-nitrophenyl) derivatives, which are precursors for sulfur-containing heterocycles .

Biological Activity Gaps: While Alda-1 and VUAA-1 have well-documented roles, the target compound’s bioactivity remains underexplored. Its benzodioxole-thioacetamide scaffold may offer novel interactions with enzymes like aldehyde dehydrogenase or cytochrome P450 isoforms, warranting further study .

Research Findings and Data

Crystallographic Insights

  • Compounds with chlorophenyl-sulfanyl acetamide backbones (e.g., ) exhibit intramolecular S(7) hydrogen-bonded motifs and intermolecular dimerization (R²²(8) motifs). Such structural features may enhance stability and influence bioavailability .
  • The absence of crystallographic data for the target compound suggests opportunities for future structural characterization to compare packing motifs with analogs.

Thermodynamic and Solubility Predictions

  • Molecular weight and substituent polarity (e.g., benzodioxole’s oxygen-rich ring vs. triazole’s nitrogen content) likely affect solubility. For instance, Alda-1’s dichlorobenzamide group increases hydrophobicity compared to the target compound’s thioacetamide linkage .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15H12ClNO3S
  • Molecular Weight : 321.78 g/mol
  • CAS Number : 298218-05-0

The structural components include a benzodioxole moiety, which is known for its ability to modulate biological activity through various interactions with cellular targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of Src family kinases (SFKs), which are crucial in cancer progression and cellular signaling pathways. It selectively inhibits these kinases at low nanomolar concentrations, thereby affecting tumor growth and survival rates in preclinical models .
  • Antimicrobial Activity : Studies have indicated that derivatives of benzodioxole compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacterial strains .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various models .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:

  • Bioavailability : High oral bioavailability has been reported in related compounds, suggesting that this compound may also exhibit similar properties.
  • Half-Life : Preliminary data suggest a prolonged half-life, enhancing its potential for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated high selectivity for SFKs over other kinases; effective in reducing tumor growth in xenograft models .
Study 2Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Investigated anti-inflammatory effects in murine models, highlighting reduced levels of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide, and how can reaction conditions be monitored?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a benzodioxol-5-amine derivative and a sulfanyl-acetamide precursor. Key steps include refluxing in ethanol with a base (e.g., KOH) to deprotonate thiol groups, followed by coupling reactions. Reaction progress can be tracked using thin-layer chromatography (TLC) for intermediate steps and HPLC for purity assessment. Post-synthesis purification often employs recrystallization from methanol/ethyl acetate mixtures (1:1 v/v) .
  • Critical Parameters : Temperature control (70–80°C), solvent selection (polar aprotic solvents enhance reactivity), and catalyst use (e.g., CuI for thiol-ether bond formation) are crucial for yield optimization.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to verify the benzodioxole, chlorophenyl, and acetamide moieties. Aromatic proton signals typically appear at δ 6.8–7.3 ppm, while the sulfanyl (–S–) group influences adjacent CH2_2 shifts (δ ~3.5–4.0 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C–O–C in benzodioxole) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 362.04 for C15_{15}H12_{12}ClNO3_3S) .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

  • Methodological Answer : Initial assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates.
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles, torsion angles, and intermolecular interactions. For example, the dihedral angle between the benzodioxole and chlorophenyl rings (~42–62°) can clarify discrepancies between DFT calculations and experimental data. Hydrogen-bonding networks (e.g., N–H⋯O/S) stabilize crystal packing and inform solubility profiles .
  • Software : SHELX suite (SHELXL-2016) for structure refinement; PLATON for validating hydrogen bonds and π–π stacking .

Q. What strategies mitigate contradictions in observed vs. predicted reactivity during derivative synthesis?

  • Methodological Answer : Contradictions often arise from steric hindrance or electronic effects. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) using silyl ethers.
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl extensions).
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states and regioselectivity for sulfanyl-acetamide derivatives .

Q. How do hydrogen-bonding patterns in the crystal lattice influence stability and formulation development?

  • Methodological Answer : SC-XRD reveals intermolecular interactions such as N–H⋯N (2.8–3.0 Å) and C–H⋯π (3.3–3.5 Å), which correlate with thermal stability (TGA/DSC data). For example, strong N–H⋯O bonds in the acetamide moiety increase melting points (>200°C), guiding excipient selection for solid dispersions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.